2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate typically involves the acetylation of 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethanol . The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various purine derivatives.
Biology: This compound is used in studies related to nucleic acid analogs.
Industry: Its derivatives are used in the pharmaceutical industry for the development of antiviral agents.
Mechanism of Action
The mechanism of action of 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate involves its conversion to active antiviral agents. For instance, in the case of acyclovir, the compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. This active form inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral agent used to treat herpes simplex virus infections.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate is unique due to its specific role as an intermediate in the synthesis of acyclovir. Its structural features allow for efficient conversion to active antiviral agents, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15N5O5 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20) |
InChI Key |
ZJCDXHDPYARAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C |
Origin of Product |
United States |
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